4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine
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Overview
Description
4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine is a complex organic compound featuring an indole moiety, a piperidine ring, and a morpholine ring The presence of the fluoro group on the indole ring enhances its chemical reactivity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions involving appropriate amine precursors.
Linking the Indole and Piperidine Rings: This step involves nucleophilic substitution reactions where the indole derivative reacts with a piperidine derivative.
Formation of the Morpholine Ring: The morpholine ring is typically synthesized through cyclization reactions involving diethanolamine and formaldehyde.
Final Coupling: The final step involves coupling the morpholine derivative with the indole-piperidine intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the piperidine ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group on the indole ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted indole derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. The indole moiety is known for its ability to interact with proteins and nucleic acids, making this compound a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, 4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine is investigated for its potential therapeutic effects. Its structure suggests it may have activity as a receptor modulator or enzyme inhibitor, which could be useful in the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, potentially modulating their activity. The piperidine and morpholine rings may enhance the compound’s binding affinity and specificity. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-[2-[4-(6-chloro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine: Similar structure but with a chloro group instead of a fluoro group.
4-[2-[4-(6-bromo-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine: Similar structure but with a bromo group instead of a fluoro group.
4-[2-[4-(6-methyl-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, potentially enhancing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
4-[2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]-2-methylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O/c1-15-14-24(10-11-25-15)9-8-23-6-4-16(5-7-23)19-13-22-20-12-17(21)2-3-18(19)20/h2-3,12-13,15-16,22H,4-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOPAYAXXBJWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCN2CCC(CC2)C3=CNC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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